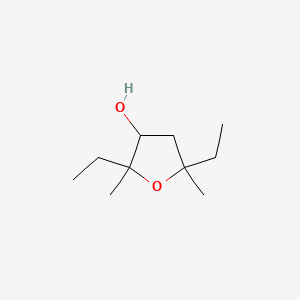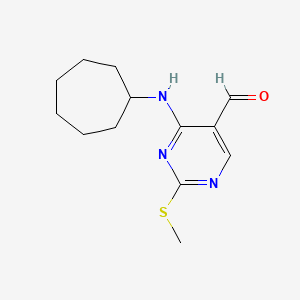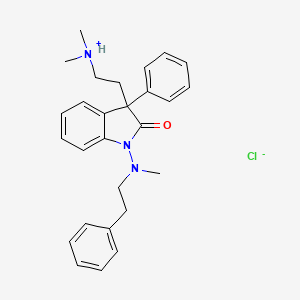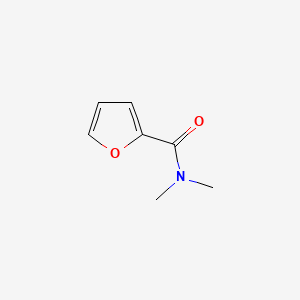
2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol is an organic compound belonging to the class of furan derivatives This compound is characterized by its tetrahydrofuran ring structure, which is substituted with two ethyl and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-hexanedione and ethylmagnesium bromide.
Grignard Reaction: The reaction between 2,5-hexanedione and ethylmagnesium bromide forms the intermediate compound, 2,5-diethyl-2,5-dimethyl-3-hydroxyhexane.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the tetrahydrofuran ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation and cyclization processes.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of 2,5-diethyl-2,5-dimethyl-3-furanone.
Reduction: Formation of 2,5-diethyl-2,5-dimethyltetrahydrofuran.
Substitution: Formation of halogenated derivatives like 2,5-diethyl-2,5-dimethyl-3-bromofuran.
Scientific Research Applications
2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to various physiological effects, such as antimicrobial or antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2,5-hexanediol: Similar structure but lacks the tetrahydrofuran ring.
2,5-Diethyl-2,5-dimethyl-3-furanone: Similar structure but with a ketone group instead of a hydroxyl group.
2,5-Dimethylfuran: Similar furan ring but with different substituents.
Properties
CAS No. |
30010-09-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,5-diethyl-2,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H20O2/c1-5-9(3)7-8(11)10(4,6-2)12-9/h8,11H,5-7H2,1-4H3 |
InChI Key |
XHMBCZZQJZWXJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(O1)(C)CC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)

![N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea](/img/structure/B12003644.png)



![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)




![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12003730.png)
![Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)
